1-Boc-4-(3-furyl)-4-piperidinol
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Overview
Description
1-Boc-4-(3-furyl)-4-piperidinol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a furan ring, and a hydroxyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(3-furyl)-4-piperidinol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Protection with Boc Group: The hydroxyl group on the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of efficient catalysts, solvent recycling, and waste minimization techniques.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(3-furyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the furan ring.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-Boc-4-(3-furyl)-4-piperidinone.
Reduction: Formation of 1-Boc-4-(tetrahydrofuran-3-yl)-4-piperidinol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Boc-4-(3-furyl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-furyl)-4-piperidinol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan ring and hydroxyl group allows for specific interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(2-furyl)-4-piperidinol: Similar structure with the furan ring at a different position.
1-Boc-4-(3-thienyl)-4-piperidinol: Contains a thiophene ring instead of a furan ring.
1-Boc-4-(3-pyridyl)-4-piperidinol: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-Boc-4-(3-furyl)-4-piperidinol is unique due to the specific positioning of the furan ring and the presence of the Boc-protected hydroxyl group. This combination of features provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-(furan-3-yl)-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(16)15-7-5-14(17,6-8-15)11-4-9-18-10-11/h4,9-10,17H,5-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIVRLOHGBUERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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